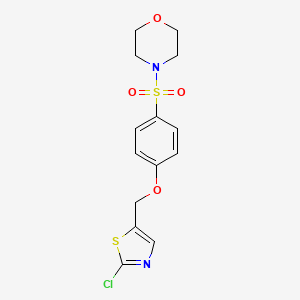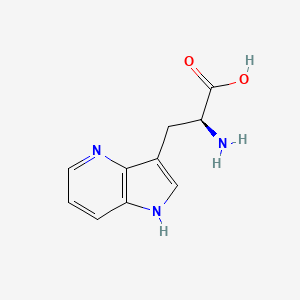
(2-Chloro-1,3-thiazol-5-yl)methyl 4-(morpholinosulfonyl)phenyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a thiazole ring, which is a heterocyclic compound with a five-membered C3NS ring. Thiazoles are a critical structure in a variety of pharmaceuticals and exhibit a wide range of biological activities .
Molecular Structure Analysis
The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The compound also contains a morpholinosulfonyl group and a phenyl ring, but without the exact structure, a detailed analysis isn’t possible.Chemical Reactions Analysis
Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The presence of other functional groups in the compound would also influence its reactivity.Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, solubility, and stability would depend on the exact structure of the compound. For instance, a related compound, (2-chloro-1,3-thiazol-5-yl)methyl acetate, is reported to have a melting point of 75 - 80°C .科学的研究の応用
QSAR Analysis for Antioxidant Activity
A study focused on determining the molecular structure parameters of new derivatives similar to the compound of interest and performed QSAR analysis to establish a theoretical basis for designing new potential antioxidants. This research indicates that modifications in the molecular structure, such as polarisation, dipole moment, lipophilicity, and energy parameters, can significantly influence antioxidant activity. The findings suggest that molecules with smaller volume and surface area exhibit higher levels of antioxidant activity, providing insights into the design of new antioxidants (Drapak et al., 2019).
Photocatalytic Properties for Dye Degradation
Another study explored the use of ether-bridged dicarboxylic acids and N-donor co-ligands to synthesize coordination polymeric architectures. These materials demonstrated promising photocatalytic properties for UV-light-driven degradation of methyl violet, a model organic dye pollutant. This application underscores the potential of structurally similar compounds in environmental cleanup and pollution control processes (Lu et al., 2021).
Domino Synthesis of Heteroaryl-Phenyl Quinazolines
A domino synthesis approach was employed to create 4-heteroaryl-2-phenylquinazolines bearing substituents that resemble the structural motifs of the compound . This method demonstrates an efficient strategy for synthesizing complex heterocyclic structures, which are of interest for their diverse biological activities and potential pharmaceutical applications (Fathalla et al., 2008).
Antimicrobial Screening
Compounds bearing structural similarities to "(2-Chloro-1,3-thiazol-5-yl)methyl 4-(morpholinosulfonyl)phenyl ether" have been synthesized and screened for antimicrobial activity. These studies contribute to the search for new antimicrobial substances, addressing the challenge of microbial resistance to existing drugs. The research demonstrates that certain derivatives exhibit pronounced antibacterial effects, highlighting their potential as leads for developing new antimicrobial agents (Yeromina et al., 2019).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O4S2/c15-14-16-9-12(22-14)10-21-11-1-3-13(4-2-11)23(18,19)17-5-7-20-8-6-17/h1-4,9H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUYVILPLDXQAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OCC3=CN=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-1,3-thiazol-5-yl)methyl 4-(morpholinosulfonyl)phenyl ether | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclopropyl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2611074.png)
![(S)-3-(2,2-Dioxo-1,4-dihydro-2H-2lambda*6*-benzo[1,2,6]thiadiazin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B2611075.png)
![5-(4-fluorophenyl)-7-methyl-4-[3-(trifluoromethyl)benzoyl]-3,5-dihydro-1H-1,4-benzodiazepin-2-one](/img/structure/B2611077.png)
![7-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2611079.png)

![(Z)-3-ethyl-5-((2-((furan-2-ylmethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2611083.png)


![[4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B2611086.png)


![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-bromobenzenesulfonamide](/img/structure/B2611094.png)

